![molecular formula C14H22FN3 B1519556 1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine CAS No. 1019553-69-5](/img/structure/B1519556.png)
1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine
Overview
Description
1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine is a useful research compound. Its molecular formula is C14H22FN3 and its molecular weight is 251.34 g/mol. The purity is usually 95%.
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Biological Activity
1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine is a compound characterized by its aromatic amine structure, which includes an amine group attached to an aromatic ring with a fluorine substituent. This structural configuration suggests potential biological activity, particularly in pharmacological applications. Despite limited direct studies on this specific compound, its analogs and related compounds provide insights into its possible biological effects.
- Molecular Formula : CHFN
- CAS Number : 1019553-69-5
- Molecular Weight : 250.31 g/mol
The biological activity of compounds similar to this compound often involves interactions with various biological targets, including receptors and transporters. For instance, piperazine derivatives have been shown to exhibit significant interactions with serotonin receptors and can act as inhibitors of nucleoside transporters, which are crucial in cellular processes and drug metabolism .
Biological Activity Overview
- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of piperazine-containing compounds. For example, compounds with similar structures have demonstrated efficacy against Gram-positive bacteria, showing minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM . The mechanism often involves inhibition of protein synthesis and nucleic acid production.
- Cytotoxicity : The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. For instance, some derivatives have shown low cytotoxicity while maintaining potent activity against specific cancer types, making them attractive candidates for further drug development .
- Transporter Inhibition : Research indicates that certain piperazine derivatives can inhibit equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function. This inhibition can lead to altered cellular metabolism and enhanced therapeutic effects against certain diseases .
Case Study 1: Antimicrobial Efficacy
A study focusing on piperazine derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Enterococcus species. The most effective compound showed an MIC of 31.108 μg/mL against Staphylococcus epidermidis, indicating strong potential for treating infections caused by resistant strains .
Case Study 2: Cancer Cell Lines
In vitro studies on cancer cell lines treated with piperazine derivatives indicated that certain modifications in the chemical structure could enhance cytotoxicity while reducing side effects on normal cells. One derivative demonstrated a selective inhibition of glioma cell proliferation with an IC50 value significantly lower than standard chemotherapeutics .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-[2-(4-ethylpiperazin-1-yl)-5-fluorophenyl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22FN3/c1-3-17-6-8-18(9-7-17)14-5-4-12(15)10-13(14)11(2)16/h4-5,10-11H,3,6-9,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPIHYQVHUYKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)F)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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